N-Butyl-2-methylpiperidine-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
67626-40-8 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-butyl-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-8-12-11(14)13-9-6-5-7-10(13)2/h10H,3-9H2,1-2H3,(H,12,14) |
InChI Key |
CVPFHECTSMAAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCCCC1C |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 2 Methylpiperidine 1 Carboxamide and Its Analogues
Strategic Approaches for Piperidine (B6355638) Ring Construction
The formation of the piperidine scaffold is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. For the synthesis of the 2-methylpiperidine (B94953) core, several robust methods are employed, including catalytic hydrogenation, intramolecular cyclization, and reductive amination.
Catalytic Hydrogenation Methods for Piperidine Ring Formation
Catalytic hydrogenation of pyridine (B92270) and its derivatives stands as a direct and efficient route to the corresponding piperidines. rsc.org The reduction of 2-methylpyridine (B31789) (2-picoline) to 2-methylpiperidine is a well-established transformation, typically employing transition metal catalysts under hydrogen pressure.
A variety of catalysts, including platinum, rhodium, and ruthenium, have demonstrated efficacy in this transformation. researchgate.net For instance, rhodium(III) oxide (Rh₂O₃) has been reported as a stable and commercially available catalyst for the hydrogenation of a range of unprotected pyridines under mild conditions. rsc.org The reaction can be carried out with low catalyst loading (e.g., 0.5 mol%) and at moderate temperatures (e.g., 40 °C) and hydrogen pressures (e.g., 5 bar). rsc.org Platinum oxide (PtO₂) is another effective catalyst, often used in a protic solvent like glacial acetic acid, under hydrogen pressures ranging from 50 to 70 bar. researchgate.net
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Rh₂O₃ | 2-Acetylpyridine | TFE | 40 | 5 | 95 (NMR) | rsc.org |
| Rh₂O₃ | 6-Hydroxypyridine-2-carboxylic acid | TFE | 40 | 5 | 99 (NMR) | rsc.org |
| PtO₂ | Substituted Pyridines | Glacial Acetic Acid | Room Temp | 50-70 | Not specified | researchgate.net |
Table 1: Examples of Catalytic Hydrogenation of Pyridine Derivatives
Intramolecular Cyclization Reactions in Piperidine Scaffold Synthesis
Intramolecular cyclization reactions offer a powerful strategy for the stereocontrolled synthesis of substituted piperidines from acyclic precursors. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.
One notable approach is the intramolecular aza-Prins cyclization, which can be used to construct complex bicyclic systems containing a piperidine ring. nih.gov Brønsted acid-catalyzed intramolecular benzylic cyclizations of alkylpyridines containing aldehyde or ketone electrophiles have also been reported to yield pyridyl-substituted dehydro-piperidine products. nih.gov Furthermore, iridium-catalyzed cyclization of α,ω-dienes with an N-methyl group via two C-H activation steps can produce five- and six-membered carbocyclic compounds, which can be precursors to piperidine structures. rsc.org
Reductive Amination and Annulation Strategies for Piperidine Derivatives
Reductive amination is a versatile and widely used method for the formation of amines, and it can be adapted for the synthesis of piperidine rings. organic-chemistry.orgnih.gov This strategy typically involves the reaction of a dicarbonyl compound, such as glutaraldehyde (B144438), with a primary amine, leading to the formation of a di-imine intermediate that is subsequently reduced to the piperidine. nih.gov
The reaction of glutaraldehyde with primary amines under reductive conditions, using a reducing agent like sodium cyanoborohydride, efficiently produces N-substituted piperidines. nih.gov This method is highly efficient, with complete modification of amines often occurring in under 15 minutes at room temperature. nih.gov
| Amine | Dicarbonyl | Reducing Agent | Solvent | pH | Product | Reference |
| Primary Amine | Glutaraldehyde | Sodium Cyanoborohydride | Aqueous | 4, 7, or 8 | N-Substituted Piperidine | nih.gov |
Table 2: Reductive Amination for Piperidine Synthesis
Techniques for Carboxamide Bond Formation
The final step in the synthesis of N-Butyl-2-methylpiperidine-1-carboxamide is the formation of the carboxamide bond between the 2-methylpiperidine nitrogen and a butylcarbonyl group. This can be achieved through several reliable methods, primarily amide coupling reactions and isocyanate-mediated synthesis.
Amide Coupling Reactions for N-Substituted Carboxamides
Amide coupling reactions are the most common methods for forming amide bonds and involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. cbijournal.com A wide array of coupling reagents are available for this purpose.
For the synthesis of this compound, this would involve the reaction of 2-methylpiperidine with pentanoic acid (or its activated derivative). Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as DMAP (4-Dimethylaminopyridine). cbijournal.comacgpubs.org These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) at room temperature. acgpubs.org
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temperature | Product | Reference |
| Chromone-2-carboxylic acid | 4-Amino-N-Boc piperidine | EDC·HCl / DMAP | DCM | Room Temp | Amide | acgpubs.org |
| Various Carboxylic Acids | Various Amines | EDC·HCl | PEG-400 | 0-30 °C | Amide | cbijournal.com |
Table 3: Examples of Amide Coupling Reactions
Isocyanate-Mediated Synthesis of Carboxamide Linkages
An alternative route to the carboxamide linkage is through the reaction of an amine with an isocyanate. In this case, 2-methylpiperidine would be reacted with butyl isocyanate. nih.gov This reaction is typically straightforward and high-yielding, often proceeding without the need for a catalyst.
The reaction between an amine and an isocyanate is generally rapid and exothermic, leading to the formation of a urea (B33335) derivative, which in this specific case is the desired this compound. The reaction rates can be very fast, especially with reactive amines. researchgate.net
| Amine | Isocyanate | Reaction Conditions | Product | Reference |
| 2-Methylpiperidine | Butyl Isocyanate | Typically neat or in an inert solvent | This compound | nih.gov |
Table 4: Isocyanate-Mediated Carboxamide Synthesis
Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound hinges on the stereocontrolled synthesis of the 2-methylpiperidine core. Direct synthesis of the final compound in an enantioselective manner is not widely documented; therefore, strategies typically focus on preparing enantiopure 2-methylpiperidine, which is then converted to the target carboxamide. Several established methodologies can be applied to obtain the chiral piperidine intermediate. bohrium.comrsc.org
Key approaches include the asymmetric hydrogenation of 2-methylpyridine or related precursors, diastereoselective cyclization reactions using chiral auxiliaries, and the resolution of racemic mixtures. nih.govnih.govrsc.org For instance, catalytic asymmetric hydrogenation of 2-methyl-substituted pyridine derivatives using chiral transition metal catalysts (e.g., Iridium or Rhodium complexes with chiral ligands) can provide direct access to enantioenriched 2-methylpiperidine. nih.gov
Another powerful technique is the kinetic resolution of racemic N-protected 2-methylpiperidines. This can be achieved through enzymatic acylation or via asymmetric deprotonation using a chiral base, such as an n-butyllithium/sparteine system, followed by trapping with an electrophile. whiterose.ac.uknih.gov This method allows for the separation of one enantiomer from the racemic starting material.
Diastereoselective approaches often involve the cyclization of acyclic precursors that have a pre-existing chiral center, which directs the stereochemical outcome of the ring formation. nih.gov Alternatively, strategies based on α-lithiation of N-Boc-piperidine followed by diastereoselective trapping of the organolithium intermediate have been successfully employed to synthesize trans-2,6-disubstituted piperidines, a methodology adaptable for controlling the stereochemistry at the 2-position. rsc.org
Once the enantiomerically pure (R)- or (S)-2-methylpiperidine is obtained, the final N-butylcarboxamide group is installed. This is typically achieved through a straightforward reaction with butyl isocyanate in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Alternatively, the piperidine can be reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to form a reactive carbamoyl (B1232498) chloride or imidazolide (B1226674) intermediate, which is then treated with n-butylamine to yield the final product.
| Synthetic Strategy | Description | Key Reagents/Conditions | Stereochemical Control |
|---|---|---|---|
| Asymmetric Hydrogenation | Direct reduction of a 2-methylpyridine precursor to enantiomerically enriched 2-methylpiperidine. | Chiral Ir- or Rh-catalysts, H₂ gas | Catalyst-controlled enantioselectivity |
| Kinetic Resolution | Separation of enantiomers from a racemic mixture of N-protected 2-methylpiperidine. | Enzymes (e.g., lipase) or chiral bases (e.g., n-BuLi/(−)-sparteine) | Separates one enantiomer, leaving the other unreacted |
| Chiral Auxiliary Method | Attachment of a chiral auxiliary to an acyclic precursor to direct a diastereoselective cyclization, followed by removal of the auxiliary. | (R)-phenylglycinol or other chiral amines | Substrate-controlled diastereoselectivity |
| Diastereoselective Lithiation | Deprotonation of an N-protected piperidine followed by diastereoselective trapping with an electrophile. | s-BuLi/TMEDA, CO₂, CH₃I | Reagent approach is directed by existing ring conformation |
Optimization of Reaction Conditions and Isolation Procedures for Piperidine-Carboxamide Systems
The efficiency and purity of the final product in the synthesis of piperidine-carboxamides are highly dependent on optimized reaction conditions and robust isolation procedures. The key transformation, the formation of the N-carboxamide bond, requires careful selection of reagents, solvents, temperature, and catalysts or bases.
Optimization of Reaction Conditions:
The reaction of 2-methylpiperidine with butyl isocyanate is often high-yielding and clean, typically proceeding at room temperature without the need for a catalyst. However, when employing a multi-step approach via a carbamoyl chloride, optimization is more critical.
Reagents: The choice of acylating agent is crucial. While isocyanates are direct, carbamoyl chlorides (often generated in situ from the amine and a phosgene equivalent) require a base to neutralize the HCl byproduct. The use of activating agents like 1,1'-Carbonyldiimidazole (CDI) can create a milder, more selective reaction environment. semanticscholar.org
Solvent: Aprotic solvents are generally preferred to avoid side reactions with the reactive intermediates. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and N,N-dimethylformamide (DMF) are common choices. The solvent can influence reaction rates and the solubility of reagents and byproducts. researchgate.net
Base: In syntheses involving carbamoyl chlorides or acid chlorides, a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to scavenge the acid formed during the reaction. semanticscholar.orgresearchgate.net Catalytic amounts of 4-(N,N-dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. researchgate.net
Temperature: These reactions are often exothermic. Controlling the temperature, sometimes by cooling the reaction mixture to 0 °C, can prevent the formation of side products and improve selectivity. Most reactions, however, proceed efficiently at room temperature. researchgate.net
Isolation and Purification Procedures:
Effective isolation and purification are necessary to remove unreacted starting materials, reagents, and byproducts.
Aqueous Workup/Extraction: The reaction mixture is typically first treated with an aqueous solution (e.g., water, brine, or a mild acid/base wash) to remove water-soluble materials like amine salts (e.g., triethylammonium (B8662869) chloride). The organic product is extracted into an immiscible solvent like ethyl acetate (B1210297) or DCM.
Filtration: If a solid byproduct precipitates during the reaction (such as the hydrochloride salt of the base), it can be simply removed by filtration.
Chromatography: For high purity, column chromatography on silica (B1680970) gel is the most common method. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to separate the target compound from impurities based on polarity.
Recrystallization: If the final product is a stable solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity on a larger scale.
Salt Formation: Piperidine derivatives can be purified by forming a salt (e.g., a hydrochloride or hydrobromide salt), which often crystallizes readily. The pure salt can then be isolated and neutralized with a base to regenerate the pure free amine derivative. google.com
| Parameter | Options | Purpose/Considerations |
|---|---|---|
| Reaction Conditions | ||
| Acylating Agent | Butyl isocyanate; Phosgene equivalent + n-butylamine | Isocyanate offers a direct, one-step route. The two-step route requires a base. |
| Solvent | DCM, THF, Acetonitrile, DMF | Aprotic solvents are required. Choice depends on reagent solubility and reaction temperature. |
| Base (if needed) | Triethylamine (TEA), DIPEA, Pyridine | Required to neutralize acid byproducts (e.g., HCl). |
| Catalyst | DMAP (catalytic) | Can accelerate the rate of N-acylation. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can control exotherms and improve selectivity. |
| Isolation/Purification | ||
| Initial Cleanup | Aqueous wash, Extraction | Removes water-soluble impurities and salts. |
| Primary Purification | Silica Gel Chromatography | Separates compounds based on polarity for high purity. |
| Alternative for Solids | Recrystallization | Effective for obtaining high-purity crystalline products. |
| Alternative Method | Salt formation and neutralization | Useful for purifying basic piperidine compounds. google.com |
Advanced Spectroscopic Characterization and Conformational Analysis of N Butyl 2 Methylpiperidine 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of N-Butyl-2-methylpiperidine-1-carboxamide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while advanced techniques reveal connectivity and spatial relationships.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the 2-methyl group, and the N-butyl group. The chemical shifts and coupling constants (J-values) of the piperidine ring protons are particularly informative for deducing the ring's preferred conformation (e.g., chair, boat, or twist-boat). ias.ac.inacs.org For instance, large axial-axial coupling constants (typically 10-13 Hz) would suggest a dominant chair conformation. ias.ac.in The ¹³C NMR spectrum complements this by providing a count of unique carbon atoms and their hybridization states, with chemical shifts influenced by the nature of the N-alkyl and N-acyl substituents. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts: Based on data from analogous N-acyl and N-alkyl piperidine structures, a table of predicted chemical shifts can be compiled to guide spectral assignment.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C2-H | ~4.0-4.5 (m) | ~50-55 |
| Piperidine C3, C4, C5-H₂ | ~1.2-1.8 (m) | ~20-30 |
| Piperidine C6-H₂ | ~3.0-3.5 (m) | ~45-50 |
| 2-Methyl CH₃ | ~1.1-1.3 (d) | ~15-20 |
| N-Butyl N-CH₂ | ~3.1-3.3 (t) | ~45-50 |
| N-Butyl -CH₂ - | ~1.4-1.6 (m) | ~30-32 |
| N-Butyl -CH₂ - | ~1.2-1.4 (m) | ~19-21 |
| N-Butyl -CH₃ | ~0.8-1.0 (t) | ~13-15 |
| Amide C=O | N/A | ~170-175 |
Note: Shifts are approximate and depend on solvent and experimental conditions. 'd' denotes doublet, 't' triplet, 'm' multiplet.
Dynamic NMR Studies for Conformational Equilibria
The structure of this compound involves two primary sources of dynamic behavior observable by NMR: piperidine ring inversion and hindered rotation around the C-N amide bond. nih.govnih.gov
Piperidine Ring Inversion: The piperidine ring can undergo a chair-to-chair interconversion. This process exchanges axial and equatorial substituents. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals. However, at low temperatures, this process can be slowed, potentially allowing for the observation of distinct signals for each chair conformer.
Amide Bond Rotation: The C-N bond of the carboxamide has a partial double-bond character, which restricts free rotation. This leads to the existence of two rotamers (or conformers), often referred to as E and Z isomers. nih.govresearchgate.net This restricted rotation can result in the doubling of NMR signals for nearby protons and carbons, particularly those on the piperidine ring (e.g., C2-H, C6-H₂) and the N-butyl group. nih.govnih.gov
By performing variable-temperature (VT) NMR experiments, the coalescence temperature (Tc) at which the distinct signals for the rotamers merge can be determined. nih.gov This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability. For similar N-acyl piperazines, these barriers are typically in the range of 60-80 kJ/mol. nih.gov
Application of 2D NMR Techniques for Detailed Structural Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's covalent structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity from the 2-methyl group to the C2-H, and then sequentially around the piperidine ring protons (C2-H → C3-H₂ → C4-H₂ → C5-H₂ → C6-H₂). It would also confirm the coupling within the N-butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing connectivity across quaternary centers or heteroatoms. Key expected correlations would include the N-butyl CH₂ protons to the amide carbonyl carbon, and the piperidine C2-H and C6-H₂ protons to the same carbonyl carbon, confirming the structure of the carboxamide group attached to the piperidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, providing vital information about stereochemistry and preferred conformation. For instance, a NOE between the C2-H and an axial proton at C6 could help confirm the relative orientation of substituents on the ring.
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₁H₂₂N₂O, giving an exact mass of approximately 198.1732 g/mol . The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.
The fragmentation of the molecular ion upon ionization (e.g., by electron impact) is predictable based on the functional groups present. Key fragmentation pathways for amides and amines include alpha-cleavage. libretexts.orgmiamioh.edu
Plausible Fragmentation Pathways:
Alpha-Cleavage at the Piperidine Ring: The most characteristic fragmentation for N-substituted piperidines is the cleavage of the C-C bond adjacent to the nitrogen. Loss of the methyl group at C2 (a radical) would be less favorable than ring-opening pathways. A primary fragmentation would likely involve the loss of a butyl radical from the amide nitrogen or cleavage of the piperidine ring.
Amide Bond Cleavage: Cleavage of the N-CO bond can occur, leading to ions corresponding to the N-butyl isocyanate fragment or the 2-methylpiperidine (B94953) fragment.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the butyl chain could lead to the loss of butene (C₄H₈) and the formation of a radical cation with m/z corresponding to 2-methylpiperidine-1-carboxamide.
Table of Predicted Key Fragments:
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 198 | [C₁₁H₂₂N₂O]⁺ | Molecular Ion (M⁺) |
| 183 | [M - CH₃]⁺ | Loss of the 2-methyl group |
| 155 | [M - C₃H₇]⁺ | Alpha-cleavage within the butyl group |
| 141 | [M - C₄H₉]⁺ | Loss of the butyl group |
| 125 | [C₇H₁₃NO]⁺ | Cleavage of the butyl group at the N-CO bond |
| 99 | [C₅H₉NCO]⁺ | Ion from McLafferty rearrangement |
| 98 | [C₆H₁₂N]⁺ | 2-methylpiperidine iminium ion |
| 84 | [C₅H₁₀N]⁺ | Piperidine iminium ion after loss of methyl |
Infrared (IR) Spectroscopy for Elucidation of Functional Group Presence and Interactions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its bonds.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Alkyl (Piperidine and Butyl) |
| ~1640-1620 | C=O stretch (Amide I band) | Tertiary Amide |
| ~1465 | C-H bend | CH₂ (Scissoring) |
| ~1430-1400 | C-N stretch | Carboxamide |
| ~1250-1020 | C-N stretch | Amine |
The most prominent and diagnostic peak would be the strong absorption band for the amide carbonyl (C=O) stretch, expected in the region of 1620-1640 cm⁻¹. The absence of any N-H stretching bands (typically ~3300 cm⁻¹) would confirm the tertiary nature of the amide. The spectrum would also be rich in C-H stretching and bending vibrations from the saturated piperidine ring and the butyl chain.
X-ray Crystallography for Precise Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystal lattice.
The analysis would reveal:
Piperidine Ring Conformation: It would confirm whether the ring adopts a chair, boat, or intermediate twist-boat conformation. bakhtiniada.rursc.org In related structures, a chair conformation is common. ias.ac.in
Substituent Orientation: The orientation of the 2-methyl group and the N-butylcarboxamide group (axial vs. equatorial) would be determined. iucr.orgnih.gov
Amide Bond Geometry: The planarity of the amide group and the relative orientation (syn/anti) of the carbonyl and the piperidine ring could be established.
Intermolecular Interactions: The packing of molecules in the crystal lattice, including any significant hydrogen bonding or van der Waals interactions, would be elucidated.
While no public crystal structure for this specific compound is available, data from analogous N-substituted piperidines often show the piperidine ring in a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain. nih.gov
Chiral Analysis Using Advanced Spectroscopic Methodologies
This compound is a chiral molecule due to the stereocenter at the C2 position of the piperidine ring. It exists as a pair of enantiomers, (R)- and (S)-. Differentiating and quantifying these enantiomers requires chiral analytical techniques.
NMR with Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): In a chiral environment, the enantiomers become diastereomerically related, and their NMR signals may be resolved. Adding a chiral solvating agent (like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral lanthanide shift reagent (like Eu(hfc)₃) to the NMR sample can induce separate signals for the corresponding protons or carbons of the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee).
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is a powerful method for separating the enantiomers. Each enantiomer will have a different retention time, allowing for their separation and quantification. The separated enantiomers could then be analyzed by other spectroscopic methods.
Computational and Theoretical Investigations of N Butyl 2 Methylpiperidine 1 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and compute a range of electronic parameters that dictate the molecule's stability and reactivity. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.govresearchgate.net For N-Butyl-2-methylpiperidine-1-carboxamide, these calculations would reveal the most likely sites for nucleophilic and electrophilic attack, predicting its behavior in chemical reactions.
Further calculations can determine properties such as the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, visualizing electron-rich and electron-poor regions to predict sites for intermolecular interactions. nih.gov Theoretical calculations can also predict spectral properties (e.g., UV/Vis, NMR), which can be compared with experimental data to validate the computed structure. bsu.by
Table 1: Key Quantum Chemical Descriptors and Their Significance This table illustrates typical parameters obtained from quantum chemical calculations for a molecule like this compound and their general interpretation.
| Parameter | Typical Value Range (a.u. or eV) | Significance |
| HOMO Energy | -5 to -10 eV | Indicates electron-donating ability; higher values suggest stronger donation potential. |
| LUMO Energy | -2 to 2 eV | Indicates electron-accepting ability; lower values suggest stronger acceptance potential. |
| HOMO-LUMO Gap | 3 to 8 eV | Represents chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |
| Dipole Moment | 1 to 5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Heat of Formation | Varies | Indicates the thermodynamic stability of the molecule relative to its constituent elements. researchgate.net |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Stereodynamics
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the conformational landscapes and dynamic behavior of flexible molecules like this compound.
The piperidine (B6355638) ring, a saturated six-membered heterocycle, typically exists in a low-energy chair conformation. rsc.org However, it can also adopt higher-energy conformations such as the twist-boat. The presence of substituents—in this case, a methyl group at position 2 and an N-butyl carboxamide group at position 1—influences the energetic preference for axial versus equatorial positioning of these groups to minimize steric hindrance. nih.govresearchgate.net Molecular mechanics calculations can quantitatively predict the conformational free energies of these different arrangements. nih.gov
Molecular dynamics simulations extend this analysis by modeling the atomic motions of the molecule over time, providing a dynamic picture of its behavior. utupub.fi An MD simulation can reveal the timescales of conformational transitions, such as the ring flipping of the piperidine core or the rotation around the carboxamide bond. nih.gov This information is critical because the specific conformation a molecule adopts upon binding to a biological target can determine its activity. nih.gov Understanding the stereodynamics helps explain how the molecule can adapt its shape to fit into a receptor's binding pocket. utupub.fied.ac.uk
Table 2: Common Conformers of Substituted Piperidine Rings This table presents the primary conformations accessible to the piperidine ring and the general energetic relationships investigated by MM and MD simulations.
| Conformer | Relative Energy (Typical) | Key Structural Features |
| Chair | Lowest | Most stable form, minimizes angular and torsional strain. Substituents can be axial or equatorial. |
| Twist-Boat | Higher (~5-6 kcal/mol) | Flexible intermediate between boat and chair forms. Avoids flagpole interactions of the pure boat. |
| Boat | High | Unstable due to steric clash (flagpole interactions) and eclipsed bonds. |
| Half-Chair | High | Transition state during the ring inversion process. |
In Silico Prediction of Molecular Targets and Biological Activity Spectra for Piperidine-Carboxamide Compounds
Before undertaking expensive and time-consuming laboratory experiments, in silico methods can predict the likely biological targets and pharmacological effects of a novel compound. clinmedkaz.org For compounds in the piperidine-carboxamide class, these predictions help to prioritize them for specific therapeutic areas. nih.gov
Web-based tools and software platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) utilize algorithms that compare the structure of a query molecule to large databases of compounds with known biological activities. clinmedkaz.org By identifying structural similarities, these tools can generate a list of probable protein targets, such as G-protein coupled receptors (GPCRs), enzymes, ion channels, and transporters. clinmedkaz.org The output is often a probability score, indicating the likelihood that the compound will interact with a given target.
For the piperidine-carboxamide scaffold, studies have suggested potential activities in diverse therapeutic areas, including as antagonists for chemokine receptors like CCR5 or as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH). nih.govscimago.es These predictions provide a crucial starting point for forming hypotheses about the mechanism of action of this compound and guide the selection of appropriate in vitro and in vivo assays for experimental validation. elsevierpure.comnih.gov
Table 3: Predicted Target Classes and Biological Activities for Piperidine-Carboxamide Scaffolds Based on computational studies of related compounds, this table outlines potential applications for molecules containing the piperidine-carboxamide motif.
| Predicted Target Class | Potential Biological Activity | Rationale / Example |
| Enzymes | Anti-inflammatory, Analgesic | Inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH) can modulate endocannabinoid levels. mdpi.com |
| GPCRs | Antiviral, CNS disorders | Antagonism of chemokine receptors such as CCR5 can block HIV entry. nih.gov |
| Kinases | Anticancer | Inhibition of kinases like Anaplastic Lymphoma Kinase (ALK) is a strategy in cancer therapy. dntb.gov.ua |
| Ion Channels | Analgesic | Modulation of channels like Transient Receptor Potential Vanilloid 1 (TRPV1) is relevant for pain management. researchgate.net |
| Transporters | Neurological applications | Interaction with neurotransmitter transporters can affect synaptic signaling. |
Computational Docking Studies for Ligand-Target Interactions and Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov This method is essential for understanding the molecular basis of a drug's action and for structure-based drug design. mdpi.com For this compound, docking studies would be performed against the potential targets identified in the in silico screening phase.
The process involves placing the ligand into the binding site of a protein target in various possible conformations and orientations. A scoring function then estimates the binding affinity, typically as a free energy value (e.g., in kcal/mol), with lower values indicating a more favorable interaction. mdpi.com The results can elucidate the specific binding mode, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, ionic bonds, and π-π stacking between the ligand and the amino acid residues of the protein. nih.govresearchgate.net For instance, docking studies on similar carboxamide compounds have identified crucial hydrogen bonds with specific serine or glutamate (B1630785) residues in the active site of their target enzymes. nih.govmdpi.com Such insights are invaluable for explaining the compound's activity and for suggesting chemical modifications to improve its potency or selectivity.
Table 4: Example of a Simulated Docking Interaction Analysis This hypothetical table illustrates the typical output of a molecular docking study for a piperidine-carboxamide ligand with a protein target.
| Parameter | Result | Interpretation |
| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity. |
| Hydrogen Bonds | GLU 172, ASP 126 | The carboxamide oxygen and piperidine nitrogen are likely key interaction points. nih.gov |
| Hydrophobic Interactions | TRP 84, PHE 268, LEU 95 | The butyl and methyl groups likely fit into a non-polar pocket, contributing to binding stability. |
| Interacting Residues | GLU 172, ASP 126, TRP 84, PHE 268, LEU 95 | Identifies the specific amino acids in the binding site that stabilize the ligand. |
| Predicted Ki | 150 nM | An estimate of the inhibition constant based on the binding energy. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, which significantly accelerates the process of lead optimization. nih.gov
To build a QSAR model for a class of compounds like piperidine-carboxamides, a "training set" of molecules with experimentally determined activities (e.g., IC₅₀ values) is required. scimago.es For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight) and structural features is calculated. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), also incorporate information about the 3D steric and electrostatic fields of the molecules. mdpi.comdntb.gov.ua
Statistical techniques are then used to generate an equation that best fits the data. The predictive power of the model is validated using an external "test set" of compounds not used in model generation. scimago.es Successful models, indicated by strong statistical parameters like a high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²), can be used to predict the activity of this compound and to design new derivatives with potentially enhanced potency. nih.govresearchgate.net
Table 5: Key Statistical Parameters for QSAR Model Validation This table shows common metrics used to assess the robustness and predictive power of a QSAR model, with values from a study on related carboxamide inhibitors as an example. scimago.es
| Parameter | Description | Example Value | Acceptable Range |
| r² (Correlation Coefficient) | Measures the goodness of fit for the training set. | 0.966 | > 0.6 |
| q² or r²cv (Cross-validation Coefficient) | Measures the internal predictive ability of the model. | 0.734 | > 0.5 |
| r²pred (External Validation) | Measures the predictive ability on an external test set. | 0.966 | > 0.6 |
| F-statistic | A statistical test of the model's overall significance. | High value | Should be statistically significant (p < 0.05) |
| Standard Error of Estimate (SEE) | Measures the absolute deviation between predicted and observed values. | Low value | As low as possible |
Structure Activity Relationship Sar Studies of N Butyl 2 Methylpiperidine 1 Carboxamide Derivatives
Impact of N-Substitution on Biological Activity and Selectivity Profiles
The N-substitution on the piperidine (B6355638) ring is a critical determinant of the biological activity and selectivity of N-Butyl-2-methylpiperidine-1-carboxamide analogues. Research on related piperidine and piperazine (B1678402) derivatives has shown that the nature of the N-substituent can modulate potency and target specificity. For instance, in a series of piperazine-containing compounds, the substitution with aliphatic amines led to a notable increase in biological activity and improved drug-like properties such as solubility. tandfonline.com
The length of the N-alkyl chain is a particularly important factor. In studies of homologous series of compounds, a progressive increase in chain length from methyl to n-propyl can enhance activity, while a further extension to an n-butyl group sometimes results in a significant loss of potency, suggesting an optimal chain length for receptor interaction. drugdesign.org Conversely, in other systems like N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, longer alkyl chains (e.g., N-tridecyl/pentadecyl) were identified as the most potent and selective inhibitors of certain enzymes. nih.gov This highlights that the optimal N-substituent is highly dependent on the specific biological target.
Furthermore, the introduction of different functional groups on the N-substituent can drastically alter the selectivity profile. For example, replacing a piperidine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in activity in some contexts. tandfonline.com The presence of electron-donating or electron-withdrawing groups on an N-aryl substituent can also fine-tune the biological effects.
Table 1: Impact of N-Substitution on Biological Activity
| N-Substituent | General Effect on Activity | Reference |
|---|---|---|
| Short Aliphatic Amines | Increased activity and improved solubility | tandfonline.com |
| N-propyl | Optimal activity in some series | drugdesign.org |
| N-butyl | Decreased potency in some series | drugdesign.org |
| N-tridecyl/pentadecyl | Most potent and selective in other series | nih.gov |
| Morpholine/Pyrrolidine | Decreased activity compared to piperazine | tandfonline.com |
Influence of the Methyl Group Position and Stereochemistry on the Piperidine Ring's Biological Contribution
The position and stereochemistry of the methyl group on the piperidine ring of this compound are crucial for its biological contribution. Studies on various methyl-substituted piperidines have demonstrated that these features significantly affect affinity and selectivity for biological targets. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, a 4-methyl substituent on the piperidine ring resulted in a highly potent sigma(1) ligand, while a 3,3-dimethyl derivative was the most selective relative to the sigma(2) receptor. nih.gov
The stereochemistry of the methyl group is also a key factor. In many biologically active molecules, one enantiomer is significantly more active than the other. For N-arylpiperidine-3-carboxamide derivatives, the S-configuration showed a 15-fold increase in activity over the R-configuration, indicating a high level of enantioselectivity by the target molecules. nih.gov This suggests that the spatial orientation of the methyl group is critical for optimal interaction with the binding site.
Furthermore, the presence of a methyl group can influence the conformational preferences of the piperidine ring, which in turn affects biological activity. The position of the methyl group can also impact metabolic stability and pharmacokinetic properties of the molecule. For example, in the context of monoamine oxidase (MAO) inhibition, a 4-methyl piperidine substituent can lead to high MAO-B inhibition. acs.orgnih.gov
Table 2: Influence of Methyl Group Position on Piperidine Ring Activity
| Methyl Group Position | Observed Effect | Target | Reference |
|---|---|---|---|
| 4-methyl | Potent ligand | Sigma(1) receptor | nih.gov |
| 3,3-dimethyl | Highly selective ligand | Sigma(1)/Sigma(2) receptors | nih.gov |
| 4-methyl | High inhibitory activity | MAO-B | acs.orgnih.gov |
Effect of Carboxamide Substituents on Molecular Recognition and Interactions
The carboxamide group in this compound plays a pivotal role in molecular recognition and interaction with biological targets. This functional group is capable of forming hydrogen bonds, which are often crucial for ligand-receptor binding. The nature of the substituents on the carboxamide nitrogen and the carbonyl carbon can significantly modulate the binding affinity and selectivity.
In studies of piperidine-3-carboxamide derivatives, it was found that electron-withdrawing groups on an N-benzyl substituent generally demonstrated higher potency than electron-donating groups. mdpi.com The position of these substituents is also critical; for example, a 4-chloro substitution was more favorable for activity compared to 2-chloro or 3-chloro substitutions. mdpi.com This indicates that the electronic properties and spatial arrangement of the substituents on the carboxamide moiety are key to its interaction with the target.
The replacement of the carboxamide linker with a thioamide has been shown to drastically reduce inhibitory activity in some systems, highlighting the importance of the oxygen atom of the carbonyl group for interaction. acs.org In silico analysis of piperidine-based sulfo-carboxamide derivatives has also suggested better competitive inhibition compared to existing sulphonyl derivatives, indicating that modifications to the carboxamide can lead to enhanced biological activity. nih.gov
Table 3: Effect of Carboxamide Substituents on Biological Activity
| Substituent Type/Position | General Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups on N-benzyl | Higher potency | mdpi.com |
| 4-chloro substitution on N-benzyl | More favorable for activity | mdpi.com |
| Thioamide replacement of carboxamide | Drastically reduced activity | acs.org |
| Sulfo-carboxamide modification | Enhanced competitive inhibition | nih.gov |
Analysis of Conformational Preferences and Their Correlation with Biological Activity
The three-dimensional conformation of this compound and its analogues is a critical factor that correlates with their biological activity. The flexibility of the molecule, particularly around the rotatable bonds, allows it to adopt various conformations, but only a specific "bioactive conformation" is likely responsible for its interaction with a biological target.
Computational and NMR studies on related structures have shown that the removal of a methyl group can increase torsional flexibility, which in some cases negatively affects cytotoxic activity. nih.gov This suggests that a certain degree of conformational rigidity is necessary for potent biological activity. The piperidine ring itself can adopt different chair and boat conformations, and the substituents can influence the equilibrium between these forms. The stability and reactivity of piperidine-containing molecules are influenced by the steric and electronic properties of the piperidine ring. researchgate.net
The analysis of low-energy conformers can provide insights into the spatial disposition of pharmacophoric elements. For instance, in the study of anandamide (B1667382), constrained molecular dynamics simulations revealed a specific low-energy conformer that matched the pharmacophoric elements of a known potent cannabinoid receptor ligand. nih.gov A similar approach can be applied to this compound analogues to understand how different substituents affect the preferred conformation and, consequently, the biological activity.
Pharmacophore Identification and Optimization for this compound Analogues
Pharmacophore modeling is a powerful tool for identifying the essential structural features required for the biological activity of this compound analogues and for optimizing their design. A pharmacophore model defines the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are necessary for binding to a specific target.
The development of a pharmacophore model typically involves studying a set of active and inactive compounds to identify the common features responsible for activity. For instance, a pharmacophore model for anandamide was developed by identifying a low-energy conformer whose spatial disposition of pharmacophoric elements closely matched that of a rigid, potent analogue. nih.gov This model was then used to discriminate between compounds with different pharmacological potencies.
Once a pharmacophore model is established for this compound analogues, it can be used to screen virtual libraries of compounds to identify new potential hits. Furthermore, the model can guide the optimization of existing leads by suggesting modifications that would better fit the pharmacophore and enhance biological activity. For example, if a hydrophobic pocket is identified in the target's binding site through the pharmacophore model, adding a corresponding hydrophobic group to the ligand could increase its potency. The process often involves iterative cycles of design, synthesis, and biological evaluation to refine the pharmacophore model and develop more potent and selective compounds. tandfonline.comnih.govnih.gov
An extensive review of scientific literature and chemical databases reveals a significant lack of specific research on the compound This compound . There are no available studies detailing its interactions with the specific enzymes, receptors, or cellular pathways outlined in the requested article structure.
Therefore, it is not possible to generate a scientifically accurate article based on existing research for the following sections and subsections:
Mechanistic Investigations of Biological Activity of N Butyl 2 Methylpiperidine 1 Carboxamide
Cellular Pathway Modulation Studies (in vitro)
Without primary or secondary research data, any attempt to provide detailed findings, data tables, or mechanistic descriptions for N-Butyl-2-methylpiperidine-1-carboxamide would be speculative and would not meet the requirement for scientifically accurate content.
While research exists on related chemical structures, such as other piperidine (B6355638) derivatives, the strict instruction to focus solely on this compound prevents the inclusion of such information.
To fulfill the request, published scientific studies investigating this specific compound are necessary. Currently, no such studies appear to be available in the public domain.
Analysis of Cell Proliferation Inhibition and Apoptosis Induction in Cell Lines
The initial assessment of a novel compound's anticancer potential typically involves evaluating its ability to inhibit the growth of cancer cells and to induce programmed cell death, or apoptosis.
Research on various piperidine-containing compounds has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. For instance, studies on novel piperidone compounds have shown cytotoxicity in breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with effective concentrations in the low micromolar to nanomolar range. nih.gov Similarly, certain cyclohexane-1-carboxamide derivatives have been identified as potent inducers of apoptosis in breast cancer cells. orientjchem.org
A standard experimental approach to determine the efficacy of this compound would involve:
Cell Viability Assays: Treating various cancer cell lines (e.g., HepG2, MCF-7, A549) with escalating concentrations of the compound to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assays: Utilizing techniques such as Annexin V/PI staining and flow cytometry to quantify the percentage of cells undergoing apoptosis. Further confirmation would involve measuring the activation of key apoptotic proteins like caspases. For example, a phenyl sulfonyl piperidine derivative, PSP205, was shown to promote the cleavage of caspase-3 in colon cancer cells, a hallmark of apoptosis. acs.org
Table 1: Representative Data on Apoptosis Induction by a Piperidine Derivative (PSP205) in HCT116 Colon Cancer Cells This table is illustrative and based on data for a related compound, not this compound.
| Concentration of PSP205 | Percentage of Apoptotic Cells (Annexin V positive) |
|---|---|
| Control (0 µM) | 5% |
| 10 µM | 25% |
| 25 µM | 50% |
| 50 µM | 75% |
Application of Structure-Based Drug Design Principles to this compound Scaffolds
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov This methodology is instrumental in developing potent and selective drug candidates.
For the this compound scaffold, an SBDD approach would be contingent on identifying a specific biological target. Once a target is identified (e.g., a particular kinase or enzyme), the process would involve:
Determining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy.
Computational Docking: Using computer simulations to predict how this compound and its analogs bind to the active site of the target.
Synthesis and Optimization: Chemically synthesizing derivatives of the lead compound to improve binding affinity, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. unisi.it
The development of multikinase inhibitors often employs these strategies. For instance, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as potential inhibitors of VEGFR-2, ERK-2, and Abl-1 kinases through a combination of computational modeling and chemical synthesis. nih.gov
Synthetic Exploration of N Butyl 2 Methylpiperidine 1 Carboxamide Analogues and Bioisosteres
Design and Synthesis of Derivatives with Modified Piperidine (B6355638) Ring Systems
Modifications to the piperidine ring of N-Butyl-2-methylpiperidine-1-carboxamide are crucial for exploring the impact of conformational constraint and steric bulk on biological activity. These modifications often involve the introduction of bridged systems, spirocycles, or alternative heterocyclic scaffolds.
Bridged Piperidine Analogues: The synthesis of bridged isosteres, such as those incorporating oxabicyclic piperidines, can provide valuable insights into the conformational requirements for receptor binding. nih.gov These constrained amines can be synthesized through versatile methods, and their activity can be assessed against various biological targets. For instance, the synthesis of bridged piperidine and piperazine (B1678402) isosteres of pridopidine has been developed to evaluate their dopaminergic activity. nih.gov Another approach involves the synthesis of bicyclic piperidinones from dienes via photochemical [2 + 2] intramolecular cycloaddition, which can then be reduced to the corresponding piperidines. nih.gov
Spirocyclic Piperidine Bioisosteres: Spirocyclic systems offer a unique way to introduce three-dimensionality. The 2-azaspiro[3.3]heptane scaffold has been proposed as a piperidine ring replacement to improve properties like solubility and metabolic stability. enamine.netresearchgate.net More recently, 1-azaspiro[3.3]heptane has been explored as a next-generation bioisostere with potentially improved metabolic stability compared to its 2-azaspiro counterpart. enamine.netresearchgate.net
Alternative Heterocyclic Scaffolds: Replacing the piperidine ring with other heterocycles is a common strategy in bioisosteric design. Azetidine, a four-membered heterocycle, is a notable example of a bioisoster for the piperidine ring and is found in various biologically active compounds. researchgate.net The synthesis of polysubstituted azetidines can be achieved through mild and functional-group tolerant reactions. researchgate.net
The synthesis of these modified piperidine ring systems often involves multi-step sequences. For example, a general approach to substituted piperidines is the hydrogenation of the corresponding pyridine (B92270) precursors. nih.gov More complex scaffolds may require specialized synthetic routes, such as the asymmetric synthesis of piperidines by nitro-Mannich/reduction cyclization or desymmetrization approaches for selective lactam formation. nih.gov
Table 1: Examples of Modified Piperidine Ring Systems and their Synthetic Approaches
| Ring System Modification | Synthetic Approach | Key Features |
| Bridged Piperidines | Versatile methods for C-arylation and construction of oxabicyclic systems nih.gov | Conformational constraint, exploration of 3D space. |
| Spirocyclic Piperidines | Modular synthesis of azaspiro[3.3]heptanes enamine.netresearchgate.net | Improved solubility and metabolic stability. |
| Azetidine Bioisosteres | Intramolecular SN2 reactions, photocatalytic methods researchgate.net | Smaller, strained ring system. |
| Polysubstituted Piperidines | Hydrogenation of pyridines, diastereoselective lithiation/trapping nih.govwhiterose.ac.uk | Introduction of various substituents to probe structure-activity relationships. |
Systematic Variation of the N-Butyl Moiety and its Influence on Molecular Properties
Systematic variation of the N-butyl group in this compound allows for a detailed investigation of how changes in alkyl chain length, branching, and the introduction of different functional groups affect the molecule's physicochemical and biological properties.
Influence of Alkyl Chain Length and Branching: The length and branching of the N-alkyl substituent can significantly impact lipophilicity, which in turn influences solubility, permeability, and metabolic stability. For instance, in a series of piperidine derivatives, highly lipophilic compounds were found to have poor drug-like properties. nih.gov By systematically varying the N-alkyl chain from a simple methyl group to longer or branched chains, researchers can fine-tune these properties.
Introduction of Functional Groups: Replacing the N-butyl group with moieties containing different functional groups can introduce new interactions with biological targets. For example, incorporating polar groups can enhance solubility, while aromatic rings can introduce π-stacking interactions. The synthesis of such analogues can be achieved through standard N-alkylation or N-acylation reactions of the piperidine nitrogen.
Impact on Molecular Properties: The table below summarizes the potential effects of modifying the N-butyl moiety.
Table 2: Influence of N-Butyl Moiety Variation on Molecular Properties
| Modification of N-Butyl Moiety | Potential Effect on Molecular Properties | Rationale |
| Increasing Chain Length | Increased lipophilicity, potential for decreased solubility and increased metabolic clearance. | Addition of nonpolar methylene groups. |
| Introducing Branching (e.g., isobutyl, tert-butyl) | Increased steric bulk, potential for altered binding affinity and selectivity. | Changes in molecular shape and fit within a binding pocket. |
| Replacing with Cycloalkyl Groups | Increased rigidity and defined conformation. | Constraining the flexibility of the alkyl chain. |
| Introducing Aromatic Rings | Potential for π-π or cation-π interactions, increased lipophilicity. | Introduction of an aromatic system. |
| Incorporating Polar Functional Groups (e.g., hydroxyl, ether) | Increased hydrophilicity, potential for improved solubility and hydrogen bonding. | Introduction of polar atoms like oxygen. |
Exploration of Diverse Carboxamide Substituents and Linker Modifications
The carboxamide group is a key functional moiety in this compound, and its modification offers a wide range of possibilities for altering the compound's properties. This includes varying the substituents on the carboxamide nitrogen and modifying the linker between the piperidine ring and the carboxamide.
Varying Carboxamide Substituents: A diverse array of substituents can be introduced on the carboxamide nitrogen to explore structure-activity relationships (SAR). This can range from simple alkyl and aryl groups to more complex heterocyclic systems. For example, in the development of piperidine carboxamides as antimalarial agents, the introduction of a 2-fluoroethoxyacetyl group on the piperidine nitrogen and a (4-(6-methylpyridin-3-yl)thiazol-2-yl)methyl group on the carboxamide nitrogen resulted in a potent analogue. nih.gov The synthesis of these derivatives is typically achieved by coupling the piperidine-1-carbonyl chloride or a related activated carboxylic acid derivative with a primary or secondary amine.
Linker Modifications: The nature of the linker connecting the piperidine ring to the carboxamide can also be modified. This can involve changing the length of the linker, introducing rigidity or flexibility, or incorporating different functional groups. For instance, piperidine can act as a linker itself in the design of compounds with various pharmacophores. nih.gov The use of different linker technologies, such as the Sieber or Rink linkers in solid-phase synthesis, allows for the generation of primary carboxamides under mild acidic conditions. combichemistry.com
Structure-Activity Relationship Studies: Detailed SAR studies are essential to understand the impact of these modifications. For example, in a study of piperidine-3-carboxamides as platelet aggregation inhibitors, it was found that a 3-substituent on the piperidine ring, preferably an amide, was necessary for activity. nih.gov The nature of the N-substituents on the carboxamide and the linker connecting two piperidine rings were also found to be critical for potency. nih.gov
Table 3: Examples of Carboxamide and Linker Modifications
| Modification | Example | Synthetic Approach | Potential Impact |
| Carboxamide Substituent | N-((4-(6-methylpyridin-3-yl)thiazol-2-yl)methyl) nih.gov | Amide coupling reaction. | Altered binding affinity and selectivity. |
| Carboxamide Substituent | N,N-diethylcarbamoyl nih.gov | Amide coupling reaction. | Influence on lipophilicity and steric interactions. |
| Linker Modification | α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene nih.gov | Multi-step synthesis involving N-alkylation. | Introduction of a rigid linker to orient the piperidine rings. |
| Linker Modification | Use of piperidine as a linker for tubercular pharmacophores nih.gov | Amide bond formation. | Connecting different bioactive moieties. |
Bioisosteric Replacements within the this compound Core Structure
Bioisosterism is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. researchgate.net This approach is widely used to improve potency, selectivity, and pharmacokinetic profiles. nih.govu-tokyo.ac.jp
Amide Bioisosteres: The carboxamide bond can be replaced with various bioisosteres to enhance metabolic stability and modulate polarity. u-tokyo.ac.jp Heterocyclic rings such as triazoles, imidazoles, oxadiazoles, or oxazoles are common amide replacements that can mimic the hydrogen bonding properties of the amide. drughunter.com For example, the development of the benzodiazepine alprazolam utilized a 1,2,4-triazole ring as a metabolically stable tertiary amide bioisostere. drughunter.com
Piperidine Ring Bioisosteres: As discussed in section 7.1, the piperidine ring can be replaced by other cyclic systems. Azaspiro[3.3]heptanes are notable examples that have been shown to improve solubility and metabolic stability. researchgate.net
N-Butyl Moiety Bioisosteres: The N-butyl group can also be subjected to bioisosteric replacement. For instance, a trifluoromethyl oxetane has been evaluated as a tert-butyl isostere, which can lead to decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com
The selection of a suitable bioisostere depends on the specific goals of the molecular modification. For example, if the aim is to increase acidity, a tetrazole ring might be used as a bioisostere for a carboxylic acid. ctppc.org
Table 4: Common Bioisosteric Replacements for the Core Structure
| Core Structure Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Carboxamide | 1,2,4-Triazole, Oxadiazole | Improved metabolic stability, modulation of polarity and hydrogen bonding properties. drughunter.com |
| Piperidine Ring | 2-Azaspiro[3.3]heptane, 1-Azaspiro[3.3]heptane | Enhanced solubility and metabolic stability, exploration of novel chemical space. enamine.netresearchgate.net |
| N-Butyl Group | Trifluoromethyl oxetane (as a t-butyl isostere) | Reduced lipophilicity, improved metabolic stability. cambridgemedchemconsulting.com |
| Methyl Group | Fluorine | Modulation of pKa, conformational effects, and metabolic stability. nih.govu-tokyo.ac.jp |
Fragment-Based Design and Synthesis Incorporating Piperidine-Carboxamide Fragments
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. chemdiv.comdrughunter.com These fragments typically have weak binding affinity but can be optimized into more potent molecules. drughunter.comfrontiersin.org Piperidine-carboxamide scaffolds are valuable building blocks in FBDD due to their prevalence in known drugs and their ability to be readily modified. nih.govwhiterose.ac.uk
Design of Fragment Libraries: The design of fragment libraries often focuses on creating three-dimensional (3D) molecules to explore a wider range of chemical space. whiterose.ac.ukrsc.orgwhiterose.ac.uknih.gov The synthesis of regio- and diastereoisomers of substituted piperidines, such as methyl-substituted pipecolinates, provides a collection of 3D fragments with diverse shapes. whiterose.ac.ukrsc.orgwhiterose.ac.uknih.govrsc.org
Synthesis of Piperidine-Carboxamide Fragments: The synthesis of these fragments can be achieved through various methods. For example, cis-piperidines can be accessed through pyridine hydrogenation and then transformed into their trans-diastereoisomers. whiterose.ac.ukrsc.orgwhiterose.ac.uknih.govrsc.org These core structures can then be further functionalized to introduce the carboxamide moiety.
Fragment Elaboration: Once a fragment hit is identified, it can be elaborated into a more potent lead compound through several strategies, including fragment growing, linking, or merging. proteopedia.orgdrugdiscoverychemistry.comdrugdiscoverychemistry.com This process is often guided by structural information from techniques like X-ray crystallography or NMR. chemdiv.comproteopedia.org For example, the discovery of BACE1 inhibitors started with a weak but efficient amino-thiazine fragment that was ultimately developed into clinical candidates. drugdiscoverychemistry.com
Table 5: Key Aspects of Fragment-Based Design with Piperidine-Carboxamide Fragments
| Aspect | Description | Example |
| Fragment Library Design | Focus on 3D shape diversity by synthesizing regio- and diastereoisomers of substituted piperidines. whiterose.ac.ukrsc.orgwhiterose.ac.uknih.govrsc.org | A virtual library of fragments derived from 20 cis- and trans-disubstituted piperidines showed a wide coverage of 3D fragment space. whiterose.ac.uk |
| Fragment Synthesis | Utilization of general synthetic methods like pyridine hydrogenation and diastereoselective lithiation/trapping. whiterose.ac.ukrsc.orgwhiterose.ac.uknih.govrsc.org | Synthesis of 20 regio- and diastereoisomers of methyl substituted pipecolinates. whiterose.ac.ukrsc.orgwhiterose.ac.uknih.govrsc.org |
| Fragment Screening | Use of sensitive biophysical techniques like NMR, X-ray crystallography, and surface plasmon resonance to detect weak binding. chemdiv.comproteopedia.orgdrugdiscoverychemistry.com | NMR spectroscopy and X-ray crystallography were used in a fragment-based screen to discover an allosteric inhibitor of Bcr-Abl kinase. drugdiscoverychemistry.com |
| Fragment Optimization | Elaboration of initial fragment hits by growing, linking, or merging to improve potency and drug-like properties. proteopedia.orgdrugdiscoverychemistry.comdrugdiscoverychemistry.com | A fragment hit was elaborated to identify a series of potent FXIa inhibitors. drugdiscoverychemistry.com |
Future Research Directions and Unexplored Avenues for N Butyl 2 Methylpiperidine 1 Carboxamide Research
Integration of Advanced Computational Intelligence and Machine Learning in Predictive Studies
The application of computational intelligence and machine learning (ML) presents a significant opportunity to accelerate the understanding of N-Butyl-2-methylpiperidine-1-carboxamide. nih.govnih.gov These in silico approaches can predict a wide array of molecular properties, thereby guiding experimental efforts and reducing the reliance on costly and time-consuming laboratory work. astrazeneca.com
Future predictive studies could focus on developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound derivatives with their potential biological activities. nih.gov Machine learning algorithms, such as random forests and support vector machines, can be trained on datasets of known piperidine (B6355638) compounds to predict the bioactivity of novel analogs. nih.gov Furthermore, deep learning models, including graph neural networks, offer a sophisticated approach to predict molecular properties by learning from the molecule's graph structure. astrazeneca.com
Pharmacophore modeling and molecular docking simulations can be employed to identify potential biological targets and elucidate binding modes. rsc.org These computational techniques are instrumental in understanding how this compound might interact with various proteins and biological macromolecules. Molecular dynamics simulations can further provide insights into the stability of these interactions over time. mdpi.com
Table 1: Potential Applications of Computational Intelligence in this compound Research
| Predictive Model/Technique | Application for this compound | Potential Insights |
|---|---|---|
| QSAR | Predicting bioactivity of novel derivatives. | Identification of key structural motifs for desired activity. |
| Pharmacophore Modeling | Identifying potential biological targets. | Understanding the essential features for molecular recognition. |
| Molecular Docking | Elucidating binding modes with target proteins. | Visualization of intermolecular interactions at the active site. |
| Machine Learning | Predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Early assessment of drug-likeness and potential liabilities. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes. |
Development of Novel and Efficient Synthetic Strategies for Complex this compound Architectures
Advancements in synthetic organic chemistry offer exciting prospects for the creation of novel and structurally complex analogs of this compound. nih.govnih.gov Future research should focus on developing efficient and stereoselective synthetic routes to access a diverse range of derivatives. digitellinc.com
Modern synthetic methodologies such as C-H activation and functionalization can be explored to directly modify the piperidine core, enabling the introduction of various substituents with high precision and atom economy. acs.org Asymmetric synthesis will be crucial for obtaining enantiomerically pure forms of substituted this compound, which is vital for understanding structure-activity relationships. nih.gov
Furthermore, the development of multicomponent reactions could provide a streamlined approach to construct complex piperidine-containing scaffolds in a single step. ajchem-a.com The synthesis of spirocyclic and bridged piperidine analogs of this compound could lead to molecules with unique three-dimensional shapes and improved pharmacological properties. nih.gov
Table 2: Novel Synthetic Strategies for this compound Architectures
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| C-H Functionalization | Direct modification of C-H bonds on the piperidine ring. | High atom economy, access to novel derivatives. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. | Access to single enantiomers for biological evaluation. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency and molecular complexity. |
| Spirocyclization | Formation of spirocyclic structures containing the piperidine ring. | Introduction of 3D complexity, exploration of new chemical space. |
| Bridged Synthesis | Creation of bridged piperidine scaffolds. | Constrained conformations, potential for enhanced binding affinity. |
Investigation of Multi-Targeting Approaches with this compound Scaffolds
The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, has gained significant traction in drug discovery. The this compound scaffold is a promising starting point for the design of multi-target ligands. nih.govnih.gov
Future research could focus on designing derivatives that simultaneously modulate different classes of receptors or enzymes. For instance, by incorporating specific pharmacophoric features, it may be possible to create compounds that act on both G-protein coupled receptors and ion channels, or inhibit multiple enzymes in a signaling pathway. The piperazine (B1678402) moiety, a close structural relative of piperidine, has been successfully used to modulate the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov
Computational methods will play a key role in the rational design of such multi-target agents. nih.gov By analyzing the binding sites of different targets, it is possible to identify common structural motifs and design molecules that can effectively interact with all of them.
Table 3: Potential Multi-Targeting Approaches for this compound Scaffolds
| Target Class Combination | Rationale for Multi-Targeting | Potential Research Focus |
|---|---|---|
| GPCRs and Ion Channels | Modulation of interconnected signaling pathways. | Design of ligands with dual activity on a specific GPCR and a related ion channel. |
| Enzymes and Receptors | Inhibition of an enzyme and modulation of a receptor in the same pathway. | Development of compounds that, for example, inhibit an enzyme while also blocking a compensatory receptor. |
| Multiple Receptor Subtypes | Achieving a broader or more specific biological response. | Synthesis of ligands with tailored selectivity profiles for different receptor subtypes. |
| Transporters and Enzymes | Influencing both substrate transport and metabolism. | Creation of molecules that can block a transporter and inhibit a metabolizing enzyme. |
Advancement of Analytical Methods for the Characterization of this compound and its Metabolites (focus on methodology)
The development of robust and sensitive analytical methods is essential for the comprehensive characterization of this compound and its potential metabolites. nih.govnih.gov Future research in this area should focus on leveraging advanced analytical techniques to achieve high-resolution separation and unambiguous identification.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) will continue to be the workhorse techniques for quantification and structural elucidation. researchgate.netgoogle.com The use of high-resolution mass spectrometry (HRMS) will be particularly important for identifying unknown metabolites by providing accurate mass measurements. nih.gov Tandem mass spectrometry (MS/MS) will be crucial for obtaining structural information and confirming the identity of metabolites. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy will remain an indispensable tool for the definitive structural characterization of the parent compound and its synthetic derivatives. Advanced NMR techniques, such as 2D NMR, can provide detailed information about the connectivity and stereochemistry of the molecule.
Table 4: Advanced Analytical Methodologies for this compound Research
| Analytical Technique | Application | Methodological Focus |
|---|---|---|
| LC-MS/MS | Quantification and structural elucidation of the parent compound and metabolites. | Development of sensitive and selective methods for complex biological matrices. |
| GC-MS | Analysis of volatile derivatives or metabolites. | Derivatization strategies to improve volatility and chromatographic performance. |
| HRMS | Identification of unknown metabolites. | Accurate mass measurements for elemental composition determination. |
| NMR Spectroscopy | Definitive structural characterization. | Application of advanced 2D NMR techniques for stereochemical assignment. |
| Capillary Electrophoresis | Separation of charged species. | Development of methods for the analysis of polar metabolites. |
Exploration of this compound in Novel Biological Systems and Applications (excluding human therapeutic claims)
Beyond the realm of human medicine, this compound and its derivatives could find applications in a variety of other biological systems. ijnrd.org The diverse biological activities exhibited by piperidine compounds suggest a broad potential for this scaffold. encyclopedia.pubresearchgate.net
In the field of veterinary medicine, piperidine derivatives could be investigated for their potential as antiparasitic or antimicrobial agents in animals. nih.gov The structural similarity to known bioactive molecules suggests that this compound could be a starting point for the development of new animal health products.
In agriculture, the compound could be explored as a potential pesticide or plant growth regulator. ijnrd.org Many existing agrochemicals contain heterocyclic scaffolds, and the piperidine core of this compound could be functionalized to target specific pests or biological pathways in plants.
Furthermore, this compound could serve as a valuable research tool. As a specific ligand for a yet-to-be-identified biological target, it could be used as a chemical probe to study fundamental biological processes in various organisms.
Table 5: Potential Novel Applications of this compound
| Application Area | Potential Use | Rationale |
|---|---|---|
| Veterinary Medicine | Antiparasitic or antimicrobial agent. | Piperidine scaffolds are present in some existing veterinary drugs. |
| Agriculture | Pesticide or plant growth regulator. | Heterocyclic compounds are common in agrochemicals. |
| Chemical Biology | Research tool/chemical probe. | To investigate the function of a specific biological target. |
| Biotechnology | Modulator of microbial processes. | Potential to influence fermentation or other industrial microbial applications. |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing N-Butyl-2-methylpiperidine-1-carboxamide, and how should data interpretation be approached?
- Methodological Answer : Employ a combination of -NMR, -NMR, and IR spectroscopy to confirm the molecular structure. For NMR, dissolve the compound in deuterated solvents (e.g., CDCl) and analyze chemical shifts for piperidine ring protons (δ 1.2–3.0 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm). IR should confirm the C=O stretch (~1640–1680 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks. Discrepancies in peak assignments can be resolved using 2D NMR techniques like COSY and HSQC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use inert-atmosphere techniques (e.g., Schlenk line) to prevent degradation, as recommended for structurally similar carboxamides . Wear nitrile gloves, safety goggles, and lab coats. Store the compound in a sealed container under nitrogen at 2–8°C to avoid moisture absorption. In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for specific antidotes .
Q. How can the purity of this compound be assessed using chromatographic methods?
- Methodological Answer : Perform reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). Monitor purity at 254 nm. For gas chromatography (GC), use a non-polar stationary phase (e.g., DB-5) and compare retention times against a certified standard. Purity ≥95% is typically acceptable for research-grade material .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular geometry of this compound, and what software is recommended for refinement?
- Methodological Answer : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 100 K. Use SHELXL for structure refinement, applying full-matrix least-squares methods to minimize residuals (R). Analyze bond lengths and angles (e.g., C-N piperidine bonds: ~1.49 Å) and validate against similar carboxamide structures .
Q. What strategies address contradictions between experimental and computational vibrational spectra of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate IR spectra. Compare experimental peaks (e.g., C=O stretch) with theoretical predictions. Adjust for solvent effects (e.g., PCM model) or anharmonic corrections. Discrepancies in ring puckering modes may arise from conformational flexibility; use variable-temperature IR to assess dynamic behavior .
Q. How can reaction yields of this compound be optimized under varying catalytic conditions?
- Methodological Answer : Screen catalysts (e.g., HATU, EDCI) in anhydrous DMF or THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). For carboxamide coupling, maintain stoichiometric ratios (1:1.2 for amine:carbonyl chloride) and reflux at 60°C for 12 hours. Purify via column chromatography (silica gel, gradient elution) to isolate yields >80% .
Q. What advanced NMR techniques elucidate conformational dynamics of this compound in solution?
- Methodological Answer : Perform - NOESY experiments to detect through-space interactions between the butyl chain and piperidine ring. Variable-temperature NMR (e.g., 25–60°C) can reveal ring-flipping barriers. For quantitative analysis, use - HSQC to correlate chemical shifts with torsional angles .
Data Contradiction and Validation
Q. How should researchers resolve conflicting reports on the solubility of this compound in polar solvents?
- Methodological Answer : Replicate solubility tests in DMSO, methanol, and water using gravimetric analysis. Compare results with literature values and assess purity via HPLC. Contradictions may arise from residual solvents or polymorphic forms; characterize crystalline phases via PXRD .
Q. What computational approaches validate the electronic properties of this compound when experimental data is limited?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
